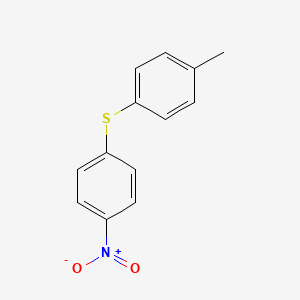![molecular formula C21H20N6O B10866124 (4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866124.png)
(4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a pyrazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of a hydrazine derivative with an α,β-unsaturated ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyrazolone, while reduction could produce a simpler derivative.
Wissenschaftliche Forschungsanwendungen
(4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which (4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolone derivatives and triazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets (4Z)-5-methyl-2-phenyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of a pyrazolone core with a triazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or less functionalized compounds.
Eigenschaften
Molekularformel |
C21H20N6O |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
5-methyl-4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H20N6O/c1-15(20-16(2)25-27(21(20)28)19-6-4-3-5-7-19)24-18-10-8-17(9-11-18)12-26-14-22-13-23-26/h3-11,13-14,25H,12H2,1-2H3 |
InChI-Schlüssel |
OOBXMIRCERBTGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=C(C=C3)CN4C=NC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10866046.png)
![N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B10866054.png)
![1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10866059.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10866063.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866069.png)
![methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10866080.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B10866081.png)
![5-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10866088.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10866094.png)
![7-tert-butyl-2-(methylsulfanyl)-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866108.png)
![N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide](/img/structure/B10866119.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10866133.png)
